molecular formula C15H16N2O4 B2449686 3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 537657-84-4

3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No.: B2449686
CAS No.: 537657-84-4
M. Wt: 288.303
InChI Key: UKRROGZLIIZBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

1. Co-Crystal Formation

Research by Lemmerer and Bourne (2012) explores the formation of co-crystals using benzoic acid derivatives. They demonstrate the assembly of molecules into chains via hydrogen bonds, with benzoic acid molecules playing a key role. This study indicates the potential of 3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid in co-crystal engineering and its importance in hydrogen bonding interactions (Lemmerer & Bourne, 2012).

2. Photophysical Properties in Coordination Polymers

Sivakumar et al. (2011) investigated lanthanide-based coordination polymers assembled from derivatives of benzoic acid, including this compound. Their research highlights the photophysical properties of these compounds, suggesting the potential use of this compound in developing materials with unique optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

3. Conducting Polymer Synthesis

G. Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, which is structurally related to this compound. Their findings open up possibilities for using similar compounds in the synthesis of conducting polymers with low oxidation potentials, beneficial for electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

4. Metal Oxide Surface Applications

Nakhle et al. (1999) synthesized a derivative of this compound, demonstrating its use as a metal oxide surface bivalent anchor. This study implies the potential of such compounds in binding to metal oxide surfaces, which is crucial in material science, especially in surface modification and sensor technology (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).

Properties

IUPAC Name

3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRROGZLIIZBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester (D7) (201 mg, 0.666 mmol) in dioxane (2 ml) was treated with LiOH (42 mg, 0.998 mmol) and water (1 ml). The reaction mixture was stirred for 2 hours at room temperature. The solvent was then evaporated to dryness and the residue was partitioned between ethyl acetate and water. The aqueous layer was separated and acidified to pH=1. The product precipitated in the aqueous layer and was removed by filtration and dried in vacuo to D8 (128 mg) as white solid.
Name
3,5-bis-(2-oxopyrrolidin-1-yl)benzoic acid methyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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